molecular formula C18H17ClN4O3S B10987846 ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10987846
M. Wt: 404.9 g/mol
InChI Key: WGUUZEWJGMFQKB-UHFFFAOYSA-N
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Description

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole and pyrazole rings, along with the chlorophenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety. The chlorophenyl group is then attached through a series of substitution reactions. The final step involves esterification to form the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-chlorophenyl)acetate: Shares the chlorophenyl group but lacks the thiazole and pyrazole rings.

    Ethyl (2-chlorophenyl)[(3,5,5-trimethylhexyl)amino]acetate: Contains a similar chlorophenyl group but has different substituents on the acetate moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

ethyl 2-[2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17ClN4O3S/c1-3-26-16(24)8-11-10-27-18(20-11)21-17(25)15-9-14(22-23(15)2)12-6-4-5-7-13(12)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,25)

InChI Key

WGUUZEWJGMFQKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Origin of Product

United States

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